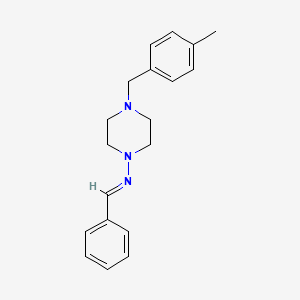![molecular formula C11H21Cl3N2O B11990098 N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is a chemical compound with the molecular formula C11H21Cl3N2O. It is known for its unique structure, which includes a butylamino group and a trichloroethyl group attached to a methylbutanamide backbone . This compound is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include ethers or substituted amides.
科学的研究の応用
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is primarily used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound can also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
N-(1-(tert-butylamino)-2,2,2-trichloroethyl)-3-methylbenzamide: Similar structure but with a benzamide group instead of a butanamide group.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylpropanamide: Similar structure but with a propanamide group instead of a butanamide group.
Uniqueness
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butylamino group and trichloroethyl group provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research .
特性
分子式 |
C11H21Cl3N2O |
|---|---|
分子量 |
303.7 g/mol |
IUPAC名 |
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H21Cl3N2O/c1-4-5-6-15-10(11(12,13)14)16-9(17)7-8(2)3/h8,10,15H,4-7H2,1-3H3,(H,16,17) |
InChIキー |
GPDBIYSACGWMOC-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)

![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11990090.png)
